molecular formula C12H11N3O2 B216825 5-Indolylmethylhydantoin CAS No. 108605-53-4

5-Indolylmethylhydantoin

Cat. No. B216825
CAS RN: 108605-53-4
M. Wt: 229.23 g/mol
InChI Key: KAVIACMZMOXBMP-UHFFFAOYSA-N
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Description

5-Indolylmethylhydantoin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a hydantoin ring, which gives it unique properties and makes it an attractive target for synthesis and research.

Scientific Research Applications

5-Indolylmethylhydantoin has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, making it a potential lead compound for drug discovery. It has also been used as a building block for the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives and hydantoin derivatives.

Mechanism of Action

The mechanism of action of 5-Indolylmethylhydantoin is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been reported to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, making it a potential antiviral agent.
Biochemical and Physiological Effects:
5-Indolylmethylhydantoin has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Indolylmethylhydantoin is its potential as a lead compound for drug discovery. Its unique structure and diverse biological activities make it an attractive target for medicinal chemistry research. However, its synthesis can be challenging, and its biological activity can be highly dependent on the substitution pattern of the indole and hydantoin rings. Additionally, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-Indolylmethylhydantoin. One direction is to explore its potential as a lead compound for drug discovery, particularly in the areas of cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of analogs of 5-Indolylmethylhydantoin with different substitution patterns could lead to the discovery of compounds with enhanced biological activity and selectivity. Finally, the development of new synthetic methods for 5-Indolylmethylhydantoin could facilitate its use in various research fields.

Synthesis Methods

The synthesis of 5-Indolylmethylhydantoin involves the reaction of indole-3-carboxaldehyde with hydantoin in the presence of a base. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. Several methods have been reported for the synthesis of 5-Indolylmethylhydantoin, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.

properties

CAS RN

108605-53-4

Product Name

5-Indolylmethylhydantoin

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

5-(indol-1-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H11N3O2/c16-11-9(13-12(17)14-11)7-15-6-5-8-3-1-2-4-10(8)15/h1-6,9H,7H2,(H2,13,14,16,17)

InChI Key

KAVIACMZMOXBMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3

synonyms

5-IMH
5-indolylmethylhydantoin

Origin of Product

United States

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